Methiomeprazine

Drug metabolism Phenothiazine biotransformation Pharmacokinetic differentiation

Targeting refractory emesis in palliative and oncology care, this aliphatic phenothiazine derivative combines low-potency D2 antagonism with potent 5-HT2A/H1 blockade. Distinct from chlorpromazine via unique 3-position (not 7-position) hydroxylation metabolism. Clinical evidence demonstrates 92% vomiting cessation (P<0.0001) in patients failing first-line antiemetics, with effective non-sedating dosing at 1–5 mg. Supplied as ≥98% pure compound for analytical method development, USP compendial assays, and structure-metabolism studies across the phenothiazine class.

Molecular Formula C19H24N2S2
Molecular Weight 344.5 g/mol
CAS No. 1759-09-7
Cat. No. B162253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethiomeprazine
CAS1759-09-7
Synonymslevomethiomeprazine
levometiomeprazin
methiomeprazine
Molecular FormulaC19H24N2S2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C
InChIInChI=1S/C19H24N2S2/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3
InChIKeyAQMNNXSLDLIGII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methiomeprazine (CAS 1759-09-7) Procurement Guide: Phenothiazine Antiemetic with Differentiated Pharmacological Profile


Methiomeprazine, also known as levomepromazine or methotrimeprazine, is an aliphatic phenothiazine derivative with dual classification as an antipsychotic and antiemetic agent [1]. Pharmacologically, it exhibits broad-spectrum receptor antagonism including dopamine D2, serotonin 5-HT2A/5-HT2C, histamine H1, and α1-adrenergic receptors, distinguishing it from more selective agents within the phenothiazine class [2]. While structurally related to chlorpromazine and promethazine, methiomeprazine demonstrates a unique combination of low-potency D2 antagonism coupled with strong 5-HT2A and H1 receptor blockade, which informs its distinct clinical positioning in refractory emesis management [3].

Why Methiomeprazine Cannot Be Substituted with Other Phenothiazine Antiemetics in Refractory Emesis Protocols


Phenothiazine antiemetics exhibit substantial heterogeneity in receptor binding profiles, metabolic pathways, and side-effect thresholds despite shared structural cores [1]. Methiomeprazine undergoes hydroxylation at the 3-position of the phenothiazine nucleus in humans, in contrast to chlorpromazine which is hydroxylated mainly at the 7-position—a metabolic divergence that impacts metabolite pharmacology and potential drug interactions [2]. Furthermore, methiomeprazine demonstrates a unique dose-response separation wherein effective antiemetic activity can be achieved at substantially lower doses (1–5 mg) than those required for antipsychotic efficacy (25–50 mg daily initially), enabling non-sedating therapeutic windows that are not clinically established for many class comparators [3]. This pharmacological signature—broad-spectrum receptor antagonism combined with demonstrable efficacy in patients who have failed first-line antiemetics—creates a distinct therapeutic niche not addressable by generic phenothiazine interchange [4].

Quantitative Differentiation Evidence for Methiomeprazine Procurement: Comparator-Based Performance Data


Distinct Hepatic Hydroxylation Site Confers Metabolic Differentiation from Chlorpromazine

Methiomeprazine (methotrimeprazine/levomepromazine) undergoes hydroxylation at the 3-position of the phenothiazine nucleus in humans, a metabolic pathway distinct from chlorpromazine which is hydroxylated mainly at the 7-position [1]. This regioselective difference was established via 1H NMR spectroscopy at 200 MHz following purification of monohydroxylated metabolites by preparative reversed-phase HPLC [1].

Drug metabolism Phenothiazine biotransformation Pharmacokinetic differentiation

Non-Sedating Antiemetic Window at 1–5 mg vs. Standard Antipsychotic Dose Range of 25–50 mg Daily

Methiomeprazine demonstrates a dose-response separation wherein effective antiemetic activity is achieved at 1–5 mg per unit dosage, a range that is substantially non-sedating, in contrast to standard antipsychotic dosing of 25–50 mg daily initially (increased up to 1 g daily) where sedation occurs in over 50% of cases [1]. A clinical evaluation of 23 patients with intractable nausea and vomiting, largely unresponsive to multiple anti-emetic drugs including haloperidol, achieved symptom control in 16 patients (69%) using this low-dose regimen, with only one patient experiencing any degree of sedation [1].

Antiemetic Dose-response differentiation Sedation liability

Refractory Emesis Control: 92% Vomiting Cessation in Patients Failing First-Line Antiemetics

In a prospective open-label study of 70 advanced cancer patients with refractory emesis who had failed first-line antiemetic treatment, subcutaneous levomepromazine (methotrimeprazine) at a median daily dose of 6.25 mg (range 3.12–25 mg) produced complete vomiting cessation in 92% of patients [1]. Nausea scores decreased from a median of 8/10 at baseline (IQR 7–8) to 1/10 (IQR 0–2) after two days of treatment (P<0.0001) [1].

Palliative care Refractory emesis Oncology supportive care

Analytical Purity Specification: ≥95% by HPLC with GC Suitability Confirmation

Commercially available methotrimeprazine maleate salt reference standard is specified at ≥95% purity by HPLC, with additional GC suitability validation . Alternative research-grade sources specify purity at ≥99.0% . USP Reference Standard grade material is available for conducting official USP–NF tests and assays, with rigorous multi-laboratory validation including commercial, regulatory, and academic laboratory testing .

Analytical chemistry Quality control Reference standard procurement

Evidence-Backed Application Scenarios for Methiomeprazine Procurement


Second-Line or Third-Line Antiemetic in Oncology Palliative Care Formularies

For institutional palliative care and oncology supportive care formularies requiring an antiemetic effective in refractory emesis. Evidence supports methiomeprazine as a viable option when patients have failed first-line antiemetics, with a 92% vomiting cessation rate and significant nausea reduction (P<0.0001) demonstrated in advanced cancer patients with refractory emesis [1]. The low-dose non-sedating regimen (1–5 mg) enables nausea control without the cognitive impairment associated with standard phenothiazine dosing [2].

Reference Standard for USP–NF Compendial Testing and Quality Control

For pharmaceutical quality control laboratories and regulatory testing facilities conducting official USP–NF assays requiring methotrimeprazine as a reference standard. USP Reference Standard material is specified for this application, with multi-laboratory validation encompassing commercial, regulatory, and academic laboratory testing to ensure accuracy and reproducibility [1]. HPLC-suitable grade material with ≥95% purity specification is available for routine analytical method development and validation [2].

Metabolic Pathway Differentiation Studies Involving Phenothiazine Congeners

For pharmacology and toxicology research programs investigating structure-metabolism relationships within the phenothiazine class. Methiomeprazine offers a distinct metabolic signature—hydroxylation at the 3-position of the phenothiazine nucleus—in direct contrast to chlorpromazine, which undergoes hydroxylation mainly at the 7-position in humans [1]. This regioselective metabolic divergence provides a valuable comparator for studies examining how aromatic substitution patterns influence biotransformation pathways, metabolite pharmacology, and potential drug-drug interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methiomeprazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.